molecular formula C18H20BrNO4 B5262745 N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5262745
M. Wt: 394.3 g/mol
InChI Key: DCICEXXGROUOGJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethoxybenzamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-10-6-13(19)7-11(2)16(10)20-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICEXXGROUOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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